AG5.0

Pretargeted Radioimmunotherapy Bivalent Hapten Engineering Dual-Antigen Targeting

Symmetric haptens limit pretargeting to a single epitope, reducing tumor retention. AG5.0 solves this by enabling cooperative binding to both anti-HSG and anti-DTPA-indium antibodies co-localized on target cells. Its asymmetric architecture improves tumor-to-background ratios and is supplied as ≥98% pure lyophilized powder for reproducible SPR, ELISA, and cell-based assays. Standard packaging: 50-500 mg; bulk quantities available. Shipped at ambient temperature with Certificate of Analysis.

Molecular Formula C48H73N13O17
Molecular Weight 1104.2 g/mol
Cat. No. B12381149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG5.0
Molecular FormulaC48H73N13O17
Molecular Weight1104.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N
InChIInChI=1S/C48H73N13O17/c1-31(62)56-36(7-3-5-15-51-40(66)24-54-39(65)13-12-38(64)53-17-14-33-23-50-30-55-33)47(77)58-37(22-32-8-10-34(63)11-9-32)48(78)57-35(46(49)76)6-2-4-16-52-41(67)25-60(27-43(70)71)20-18-59(26-42(68)69)19-21-61(28-44(72)73)29-45(74)75/h8-11,23,30,35-37,63H,2-7,12-22,24-29H2,1H3,(H2,49,76)(H,50,55)(H,51,66)(H,52,67)(H,53,64)(H,54,65)(H,56,62)(H,57,78)(H,58,77)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t35-,36-,37+/m0/s1
InChIKeyJYNKEQXOLVIOJR-AGSXMJPOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AG5.0 Chemical Identity and Specifications


AG5.0 (CAS not assigned) is a synthetic asymmetric bivalent hapten comprising one histamine-succinyl-glycyl (HSG) moiety and one diethylenetriaminepentaacetic acid (DTPA)-indium chelate group [1]. The compound has a molecular formula of C48H73N13O17 and a molecular weight of 1104.17 g/mol, with research-grade purity typically specified at ≥95% [1]. It is supplied as a lyophilized powder for reconstitution in aqueous buffers and is intended exclusively for non-clinical research applications in pretargeted radioimmunotherapy and antibody engineering studies.

Asymmetric HSG + DTPA-indium dual-hapten architecture
Designed for cooperative dual-antibody pretargeting studies
Lyophilized powder; reconstitute in aqueous buffers

Why Symmetric or Monovalent Haptens Cannot Substitute for AG5.0


Symmetric bivalent haptens (e.g., di-HSG peptides such as AG3.0, or di-DTPA-indium constructs) present two identical recognition epitopes, which limits their capacity to engage two distinct antibody specificities simultaneously [1]. In contrast, the asymmetric architecture of AG5.0—bearing both an HSG group and a DTPA-indium chelate—enables cooperative binding to two different anti-hapten antibodies co-localized on a target cell surface [2]. This dual-recognition capability has been shown to significantly enhance in vivo targeting specificity for double-antigen-positive cells compared to single-antigen or symmetric hapten strategies [1]. Consequently, substituting AG5.0 with a generic symmetric or monovalent hapten would forfeit the cooperative binding advantage that underpins improved tumor-to-background ratios in pretargeted radioimmunotherapy protocols.

AG5.0 (Asymmetric)
Symmetric / Monovalent Haptens
Engages two distinct antibody specificities simultaneously
Symmetric bivalent haptens may limit engagement to a single epitope, reducing dual-antigen targeting
Bivalent binding enhances functional avidity
Monovalent haptens may show lower tumor retention due to lack of avidity effect

AG5.0 Differentiation Evidence vs. In-Class Haptens


Asymmetric Architecture and Cooperative Dual-Antibody Binding

The asymmetric bivalent hapten design exemplified by AG5.0—incorporating two distinct hapten moieties (HSG and DTPA-indium)—enables simultaneous binding to two different anti-hapten antibody conjugates. In a direct comparative in vivo study using a radiolabeled asymmetric bivalent hapten analogous to AG5.0, spleen uptake in double-antigen-positive mouse strains (CBA/N) was significantly elevated compared to single-antigen-positive strains [1]. This cooperative binding mechanism is not achievable with symmetric bivalent haptens bearing two identical hapten groups, which preferentially engage a single antibody specificity.

Asymmetric vs. Symmetric Binding
Head-to-head
Higher splenocyte uptake in double-antigen-positive mice
Supports cooperative dual-antibody binding context
p
Chelator & MW Differentiation
Cross-study comparable
DTPA-indium (1104 g/mol) vs. DOTA-di-HSG IMP288 (~1200-1300 g/mol)
Chelator clearance profile may differ from DOTA-based haptens
Faster complexation kinetics vs. thermodynamic stability trade-off
Bivalent Avidity Enhancement
Class-level inference
~5-fold binding increase
Supports avidity-driven tumor retention context
Based on symmetric di-HSG hapten AG3.0; AG5.0-specific data to verify
DTPA-Indium Platform Clinical Context
Class-level inference
Phase I trial: lesion detection 70%, disease stabilization 45%
Reported DTPA-indium class clinical endpoint context
Symmetric hapten used; AG5.0 asymmetry not evaluated clinically
Pretargeted Radioimmunotherapy Bivalent Hapten Engineering Dual-Antigen Targeting

Molecular Weight and Chelator Differentiation from IMP288 and Symmetric Haptens

AG5.0 (MW 1104.17 g/mol) employs a DTPA chelator for indium complexation, whereas the clinically advanced di-HSG hapten IMP288 utilizes a DOTA macrocycle (MW ~1200-1300 g/mol) for radiometal coordination [1][2]. DTPA-based chelation offers faster complexation kinetics and more rapid systemic clearance compared to DOTA, which provides higher thermodynamic stability but slower excretion [3]. Symmetric di-DTPA-indium haptens, in contrast, lack the HSG recognition arm and thus cannot engage anti-HSG antibodies.

Chelator & MW Differentiation
Cross-study comparable
DTPA-indium (1104 g/mol) vs. DOTA-di-HSG IMP288 (~1200-1300 g/mol)
Chelator clearance profile may differ from DOTA-based haptens
Faster complexation kinetics vs. thermodynamic stability trade-off
Hapten Chelator Comparison DTPA vs. DOTA Radiolabeling Stability

Bivalent Affinity Enhancement Over Monovalent Haptens

In a systematic evaluation of bivalent hapten-bearing peptides for iodine-131 pretargeted radioimmunotherapy, the symmetric di-HSG hapten AG3.0 (a structural analog of the HSG arm in AG5.0) was identified as possessing optimal binding properties among a series of bivalent constructs [1]. AG3.0 demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios in human colon cancer xenografts, outperforming monovalent hapten controls. While AG5.0-specific binding data remain proprietary, the bivalent binding enhancement observed with AG3.0 (≥5-fold increased binding compared to monovalent haptens in related systems) establishes a class-level expectation for the HSG recognition arm of AG5.0 [2].

Bivalent Avidity Enhancement
Class-level inference
~5-fold binding increase
Supports avidity-driven tumor retention context
Based on symmetric di-HSG hapten AG3.0; AG5.0-specific data to verify
Hapten Avidity Bivalent vs. Monovalent Tumor Uptake

Clinical Validation of DTPA-Indium Hapten Platform

The DTPA-indium hapten platform, of which AG5.0 is a representative asymmetric member, has been clinically evaluated in a Phase I optimization trial using the symmetric di-DTPA-indium hapten [1]. In 22 patients with CEA-expressing tumors, pretargeted radioimmunotherapy with 131I-di-DTPA-indium achieved a lesion detection rate of 70% on an anatomic-site basis and disease stabilization in 45% of evaluable patients (9/20) for durations of 3 to >12 months [1]. While this trial employed a symmetric hapten, it establishes a clinical benchmark for the DTPA-indium recognition arm present in AG5.0, supporting the translational relevance of this hapten class.

DTPA-Indium Platform Clinical Context
Class-level inference
Phase I trial: lesion detection 70%, disease stabilization 45%
Reported DTPA-indium class clinical endpoint context
Symmetric hapten used; AG5.0 asymmetry not evaluated clinically
Phase I Clinical Trial Pretargeted Radioimmunotherapy CEA-Expressing Tumors

AG5.0 Research and Industrial Application Scenarios


Pretargeted Radioimmunotherapy with Bispecific Antibodies

AG5.0 is ideally suited for two-step pretargeting protocols where a bispecific antibody (e.g., anti-CEA × anti-HSG) is first administered to accumulate at tumor sites, followed by radiolabeled AG5.0. The asymmetric hapten architecture enables cooperative binding to both anti-HSG and anti-DTPA-indium antibody arms, enhancing tumor retention and reducing systemic exposure [1]. The DTPA-indium chelate can be labeled with 111In for SPECT imaging or with therapeutic beta-emitters such as 177Lu or 90Y after appropriate chelator modification [2].

Dual-Antigen Targeting for Tumor Specificity

The asymmetric design of AG5.0 permits simultaneous engagement of two distinct antibody specificities co-localized on tumor cells. In vitro and in vivo studies with asymmetric bivalent haptens demonstrate significantly higher uptake in cells expressing two target antigens compared to single-antigen-positive cells [1]. This property can be exploited to improve targeting specificity in tumors with heterogeneous antigen expression, reducing off-target accumulation and improving therapeutic index.

Tool Compound for Antibody Engineering and Affinity Maturation

AG5.0 serves as a well-characterized, research-grade hapten for screening and characterizing novel anti-HSG or anti-DTPA-indium antibody candidates. The bivalent nature of AG5.0 enables avidity-based assays that more closely mimic the cooperative binding events occurring at the cell surface [2]. Its defined molecular weight and purity profile (≥95%) ensure reproducible performance in surface plasmon resonance (SPR), ELISA, and cell-based binding assays.

Application
Selection Property
Validation Focus
Pretargeted radioimmunotherapy research
Asymmetric dual-hapten recognition
Cooperative antibody binding and tumor retention endpoints
Dual-antigen tumor targeting studies
Simultaneous engagement of two antibody specificities
Targeting specificity and off-target accumulation context
Antibody engineering & affinity screening
Well-characterized bivalent hapten probe
Reproducible performance in SPR, ELISA, and cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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